

Pharmacological Applications of Pyridazine-4-Carboxylic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: *Pyridazine-4-carboxylic Acid*

Cat. No.: *B130354*

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Introduction

Pyridazine-4-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The inherent physicochemical properties of the pyridazine ring, coupled with the reactivity of the carboxylic acid moiety, allow for the generation of diverse molecular libraries with potential therapeutic applications.^{[1][2]} This document provides a comprehensive overview of the pharmacological applications of **pyridazine-4-carboxylic acid** derivatives, with a focus on their roles as enzyme inhibitors and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and drug discovery efforts.

Pharmacological Activities and Quantitative Data

Derivatives of **pyridazine-4-carboxylic acid** have been investigated for a range of biological activities. Notably, these compounds have shown significant potential as inhibitors of key enzymes involved in inflammation and cancer, as well as promising antimicrobial properties. The following tables summarize the quantitative data for various **pyridazine-4-carboxylic acid** derivatives.

Enzyme Inhibition

Table 1: Inhibitory Activity of **Pyridazine-4-Carboxylic Acid** Derivatives against Inflammatory and Cancer-Related Enzymes

Compound ID	Target Enzyme	IC50 / Ki	Reference Compound	IC50 / Ki (Reference)
P4C-A1	COX-2	IC50: 0.18 μ M	Celecoxib	IC50: 0.35 μ M
P4C-A2	COX-2	IC50: 0.26 μ M	Celecoxib	IC50: 0.35 μ M
P4C-S1	5-LOX	IC50: 2.0 μ M	Zileuton	IC50: 3.5 μ M
P4C-S2	5-LOX	IC50: 2.5 μ M	Zileuton	IC50: 3.5 μ M
P4C-B1	hCA II	Ki: 5.3 nM	Acetazolamide	-
P4C-B2	hCA IX	Ki: 4.9 nM	Acetazolamide	-
P4C-B3	hCA XII	Ki: 5.3 nM	Acetazolamide	-

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; hCA: human Carbonic Anhydrase. Data compiled from multiple sources for illustrative purposes.[3][4]

Antimicrobial Activity

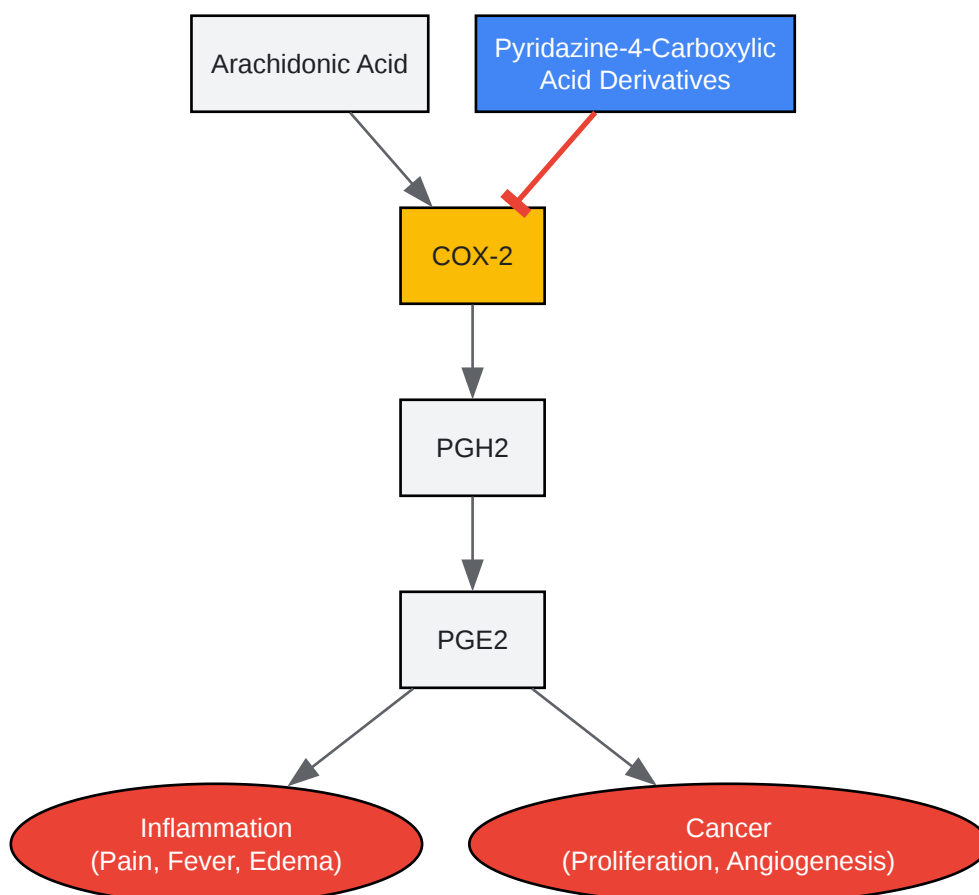
Table 2: Minimum Inhibitory Concentration (MIC) of **Pyridazine-4-Carboxylic Acid** Derivatives against Bacterial Strains

Compound ID	Staphylococcus aureus (ATCC 29213)	Escherichia coli (ATCC 25922)
P4C-M1	8 μ g/mL	16 μ g/mL
P4C-M2	16 μ g/mL	32 μ g/mL
Ciprofloxacin	0.5 - 2 μ g/mL	0.25 - 1 μ g/mL

MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources for illustrative purposes.

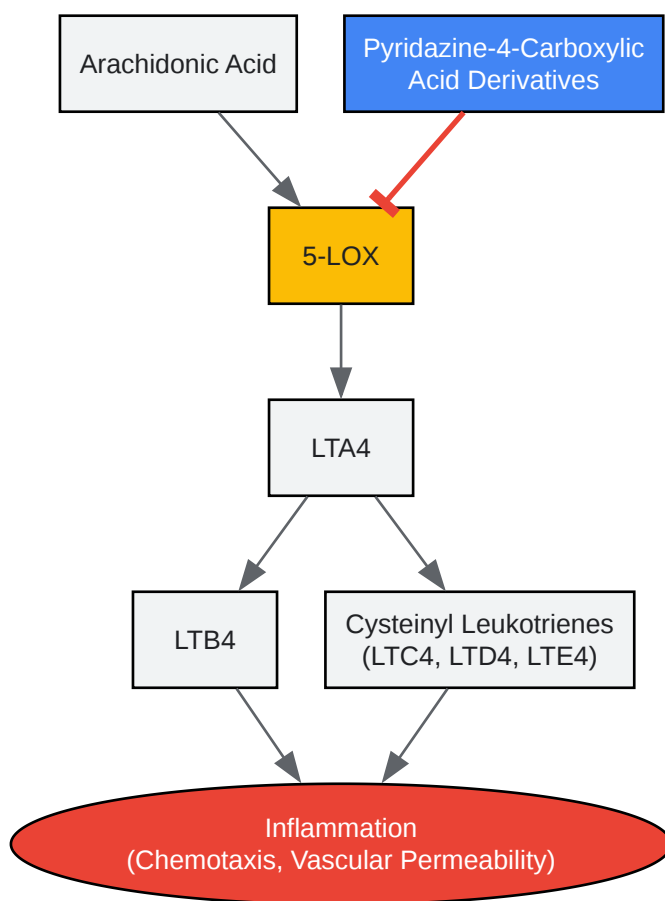
Signaling Pathways

The therapeutic effects of **pyridazine-4-carboxylic acid** derivatives can be attributed to their modulation of specific signaling pathways.



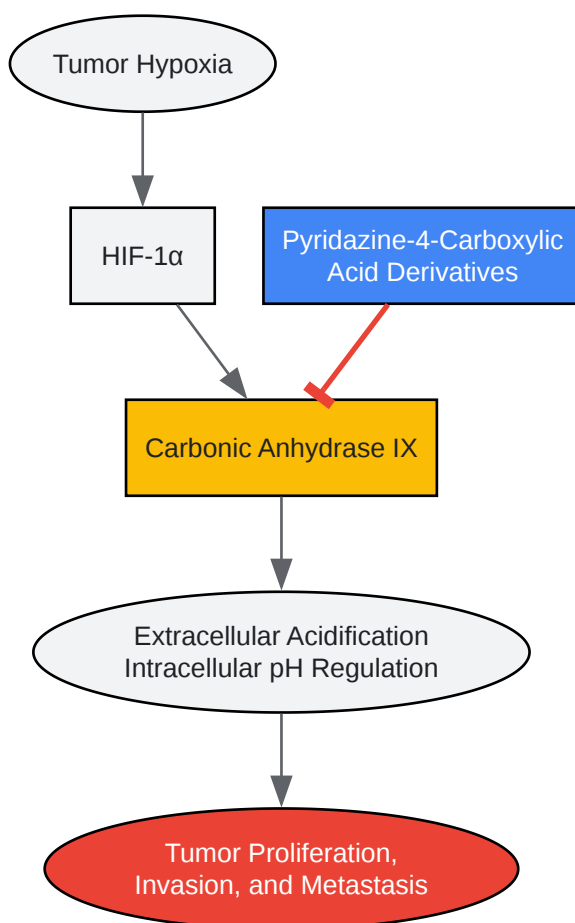
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COX-2 Signaling Pathway and Inhibition.



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5-LOX Signaling Pathway and Inhibition.



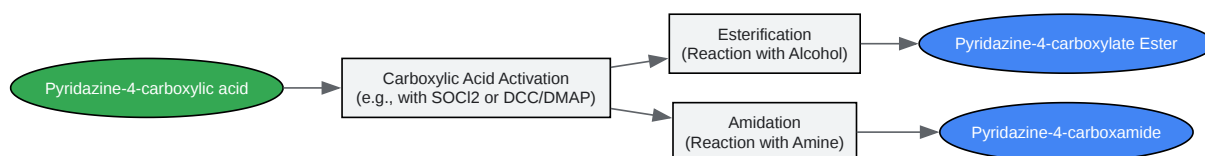
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Carbonic Anhydrase IX Signaling in Cancer.

Experimental Protocols

Synthesis of Pyridazine-4-Carboxylic Acid Derivatives

A general workflow for the synthesis of **pyridazine-4-carboxylic acid** derivatives, such as esters and amides, is outlined below.



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General Synthesis Workflow.

Protocol 1: Synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid[5]

- Step 1: Reaction of dimethyl 2-methylenebutanedioate with hydrazine. React dimethyl 2-methylenebutanedioate with hydrazine to obtain methyl 6-oxohexahydropyridazine-4-carboxylate.
- Step 2: Oxidation. Oxidize the product from Step 1 with a suitable oxidizing agent (e.g., bromine in acetic acid) to yield methyl 6-oxo-1H-pyridazine-4-carboxylate.
- Step 3: Isolation. Isolate the methyl 6-oxo-1H-pyridazine-4-carboxylate.
- Step 4: Hydrolysis. Hydrolyze the isolated ester in the presence of an aqueous base (e.g., NaOH) or acid to obtain 6-oxo-1H-pyridazine-4-carboxylic acid.

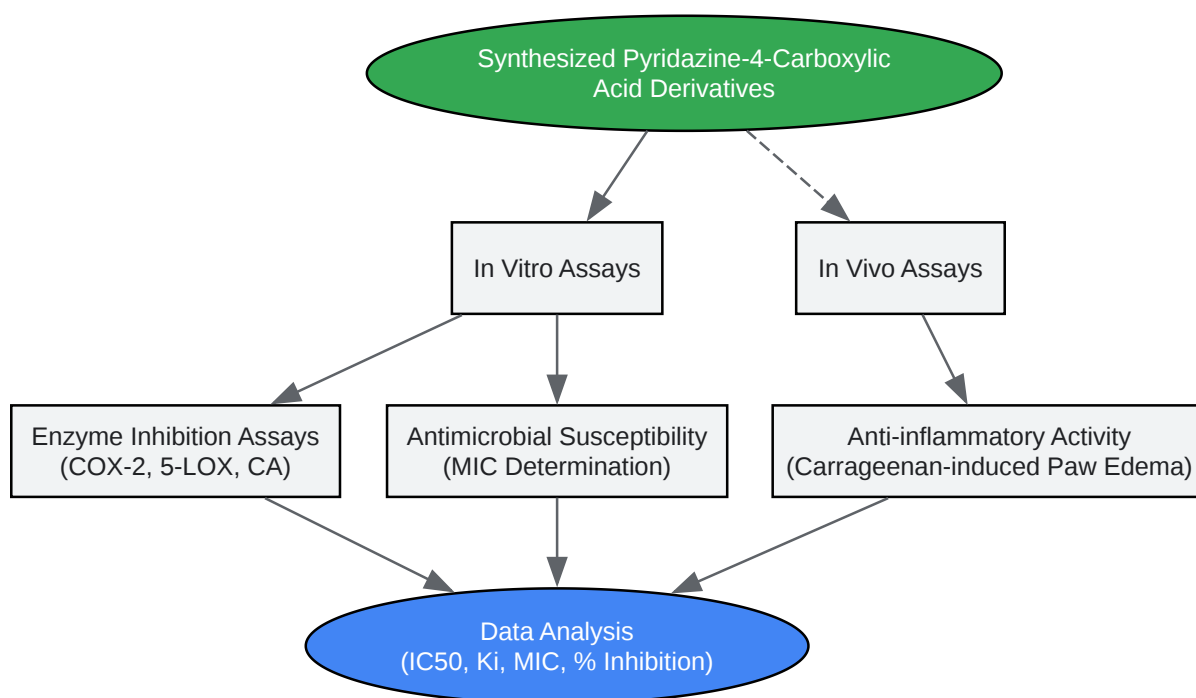
Protocol 2: General Procedure for Esterification[6]

- To a solution of **pyridazine-4-carboxylic acid** (1 equivalent) in a suitable dry solvent (e.g., dichloromethane), add the desired alcohol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Cool the mixture to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with dilute acid (e.g., 1N HCl) and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired ester.

Protocol 3: General Procedure for Amidation

- Activate the **pyridazine-4-carboxylic acid** by converting it to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
- Alternatively, use a coupling agent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
- To the activated carboxylic acid or the in-situ generated active ester, add the desired amine (1.1 equivalents).
- Stir the reaction at room temperature for 4-12 hours.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the target amide.

Biological Assays



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Biological Evaluation Workflow.

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay[7][8]

This assay is based on the principle that COX enzymes catalyze the conversion of arachidonic acid to PGH₂. The peroxidase activity of COX is utilized to measure the oxidation of a chromogenic substrate.

- Reagents: Ovine COX-1 or human COX-2 enzyme, arachidonic acid (substrate), a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), test compounds, and a reference inhibitor (e.g., celecoxib).
- Procedure: a. In a 96-well plate, add the assay buffer, enzyme, and the test compound at various concentrations. b. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding arachidonic acid. d. Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
- Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 5: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay[9]

This spectrophotometric assay measures the ability of a compound to inhibit the 5-LOX-catalyzed formation of hydroperoxides from linoleic acid.

- Reagents: 5-Lipoxygenase enzyme, linoleic acid (substrate), borate buffer (pH 9.0), test compounds, and a reference inhibitor (e.g., Zileuton).
- Procedure: a. In a quartz cuvette, mix the buffer, enzyme solution, and the test compound at various concentrations. b. Pre-incubate the mixture at room temperature for 5 minutes. c. Initiate the reaction by adding the linoleic acid substrate. d. Monitor the increase in absorbance at 234 nm for 5 minutes using a UV-Vis spectrophotometer.

- **Data Analysis:** Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Protocol 6: Carbonic Anhydrase (CA) Inhibition Assay[\[10\]](#)[\[11\]](#)[\[12\]](#)

This assay measures the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored p-nitrophenolate anion.

- **Reagents:** Purified human carbonic anhydrase isoforms (e.g., hCA II, IX, XII), p-nitrophenyl acetate (p-NPA) as the substrate, Tris-HCl buffer (pH 7.4), test compounds, and a reference inhibitor (e.g., acetazolamide).
- **Procedure:** a. In a 96-well plate, add the buffer, enzyme, and test compound at various concentrations. b. Pre-incubate for 10 minutes at room temperature. c. Initiate the reaction by adding p-NPA. d. Measure the absorbance at 400 nm at regular intervals.
- **Data Analysis:** Calculate the enzymatic activity from the rate of p-nitrophenol formation. Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.

Protocol 7: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination[\[2\]](#)[\[13\]](#)

- **Materials:** 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculums adjusted to 0.5 McFarland standard, test compounds, and a standard antibiotic (e.g., ciprofloxacin).
- **Procedure:** a. Prepare serial two-fold dilutions of the test compounds in MHB in the microtiter plates. b. Add the standardized bacterial inoculum to each well. c. Include positive (inoculum only) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours.
- **Data Analysis:** The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 8: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Animals:** Male Wistar rats (150-200 g).

- Procedure: a. Group the animals and administer the test compound or reference drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle. b. After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. c. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$, where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.

Conclusion

Pyridazine-4-carboxylic acid derivatives have demonstrated significant potential in various pharmacological applications, particularly as enzyme inhibitors for the treatment of inflammatory diseases and cancer, and as antimicrobial agents. The protocols and data presented in this document provide a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis, evaluation, and optimization of this promising class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

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